BMS-561392 is a tumor necrosis factor-alpha (TNF alpha) converting enzyme inhibitor for the potential treatment of diseases characterized by overproduction of TNF alpha, such as rheumatoid arthritis (RA).
Related Compounds
Methotrexate (MTX)
Compound Description: Methotrexate is an antimetabolite drug commonly used to treat rheumatoid arthritis and certain types of cancer. It is primarily eliminated unchanged through renal and biliary excretion.
Relevance: Research has investigated the potential drug-drug interaction between DPC 333 and methotrexate. Studies found that DPC 333 can inhibit the biliary excretion and active renal reabsorption of methotrexate, leading to increased renal elimination of methotrexate. This interaction highlights the potential for DPC 333 to impact the pharmacokinetic profile of co-administered drugs.
Compound Description: GF120918 is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), both efflux transporters involved in drug disposition.
Relevance: GF120918 was employed in studies to investigate the role of P-gp in the intestinal excretion of DPC 333. Pretreatment with GF120918 significantly reduced the fecal excretion of DPC 333 in rats, demonstrating the involvement of P-gp-mediated efflux in the elimination of DPC 333.
1-Chloro-1-nitrosocyclopentane
Compound Description: 1-Chloro-1-nitrosocyclopentane is a reagent utilized in the synthesis of DPC 333. Specifically, it acts as an aminating agent in a diastereoselective enolate amination reaction during the synthesis of the target compound.
Relevance: While not structurally related to DPC 333, 1-chloro-1-nitrosocyclopentane plays a crucial role in its synthesis. Its use highlights a key step in the chemical synthesis of DPC 333, specifically the establishment of the quaternary chiral center through diastereoselective enolate amination. Importantly, safety concerns have been raised regarding the use of neat 1-chloro-1-nitrosocyclopentane, leading to the development of safer handling procedures using stock solutions in methyl tert-butyl ether (MTBE).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-196085 is a potent and selective full agonist of the human beta(3) adrenergic receptor with partial agonist (45%) activity at the beta(1) receptor.
The programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction plays a dominant role in the suppression of T cell responses, especially in a tumor microenvironment, protecting tumor cells from lysis. PD-1/PD-L1 inhibitor 2 is reported to prevent the interaction of PD-L1 with PD-1 with an IC50 value of 18 nM. Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface BMS-202 is a PD-1/PD-L1 interaction inhibitor. BMS-202 binds to and induces dimerization of PD-L1, an inhibitory immune checkpoint protein.